molecular formula C4H11NO2S B1293612 N,N-Dimethylethanesulfonamide CAS No. 6338-68-7

N,N-Dimethylethanesulfonamide

Cat. No. B1293612
CAS RN: 6338-68-7
M. Wt: 137.2 g/mol
InChI Key: MORLSCQKZAPYFM-UHFFFAOYSA-N
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Description

N,N-Dimethylethanesulfonamide is a chemical compound that is part of a broader class of sulfonamides, which are known for their wide range of applications in medicinal chemistry and organic synthesis. The compound is characterized by the presence of a sulfonamide group attached to an ethane backbone with two methyl groups attached to the nitrogen atom.

Synthesis Analysis

The synthesis of sulfonamide derivatives, including those related to N,N-dimethylethanesulfonamide, can be achieved through various methods. For instance, the electrochemical oxidation of 4-nitroso-N,N-dimethylaniline in the presence of arylsulfinic acids can yield N,N-diarylsulfonyl derivatives with moderate to good yields . Additionally, a chemical synthesis approach in water at a lower pH can provide N-arylsulfonyl-3-arylsulfonyl derivatives with high yields . Another synthetic approach involves the dehydrative synthesis of N,N-dimethyl-1-propene-1-sulfonamide starting from N,N-dimethyl-2-hydroxypropanesulfonamide using a MeSO2Cl/organic base system . This method avoids the isolation of intermediate mesyl derivatives and allows for a one-pot formation of the leaving group and its elimination.

Molecular Structure Analysis

The molecular structure of N-methylmethanesulfonamide, a related compound, has been determined at low temperatures, revealing a gauche conformation between the methyl group and the H atom bonded to the amide N atom with respect to the sulfonyl methyl group . This structural information can provide insights into the conformational preferences of similar sulfonamide compounds, including N,N-dimethylethanesulfonamide.

Chemical Reactions Analysis

Sulfonamides, including N,N-dimethylethanesulfonamide, can participate in various chemical reactions due to their functional groups. For example, the reaction of trifluoromethanesulfonamide with allyl bromide can lead to the formation of N,N-diallyltrifluoromethanesulfonamide, which can undergo bromination and dehydrobromination to afford different products . Additionally, the rhodium-catalyzed decomposition of vinyldiazomethanes in the presence of alkenes can be used for the synthesis of functionalized cyclopropanes, demonstrating the versatility of sulfonamide derivatives in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of N,N-dimethylethanesulfonamide derivatives can be influenced by their molecular structure. For instance, the existence of E- and Z-isomers of N,N-dimethyl-1-propene-1-sulfonamide has been confirmed by coupling constants in 1H NMR spectra, indicating that the synthesized compound exists as a mixture of isomers . The solvent properties of related compounds like dimethyl sulfoxide have been explored for their use in amino acid analysis, suggesting that sulfonamide derivatives can have unique solvent properties beneficial for analytical chemistry .

Scientific Research Applications

Synthetic Organic Chemistry

N,N-Dimethylethanesulfonamide and its derivatives are used extensively in synthetic organic chemistry. They serve as active agents in various chemical reactions such as 1,4-addition and electrocyclization reactions. For instance, the synthesis of N,N-dimethyl-1-propene-1-sulfonamide from N,N-dimethyl-2-hydroxypropanesulfonamide using the MeSO2Cl/organic base system has been reported. This synthesis protocol avoids the isolation of intermediate mesyl derivatives, thus simplifying the process (Kharkov University Bulletin Chemical Series, 2020).

Pharmaceutical Research

In pharmaceutical research, N,N-Dimethylethanesulfonamide derivatives are explored for their potential therapeutic properties. However, this discussion will exclude specific drug use, dosage, and side effects as per your requirements.

Chemical Synthesis and Bromination Reactions

The compound and its derivatives are also instrumental in chemical synthesis and bromination/dehydrobromination reactions. An example includes the synthesis of N,N-diallyltrifluoromethanesulfonamide and its subsequent bromination to produce various diastereoisomers, highlighting its utility in creating complex molecular structures (Russian Journal of Organic Chemistry, 2016).

Electrochemical and Chemical Synthesis

Electrochemical and chemical syntheses of sulfonamide derivatives of N,N-dimethyl-1,4-benzenediamine demonstrate the compound's versatility in different chemical environments. These processes have yielded various derivatives with potential applications in multiple fields (Green Chemistry, 2015).

Catalysis in Organic Reactions

N,N-Dimethylethanesulfonamide derivatives act as catalysts in organic reactions. For example, the palladium-catalyzed conjugate addition to electron-deficient alkynes with benzenesulfinic acid derived from 1,2-bis(phenylsulfonyl)ethane illustrates its role in the selective synthesis of vinyl sulfones, an important reaction in organic synthesis (The Journal of Organic Chemistry, 2011).

properties

IUPAC Name

N,N-dimethylethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO2S/c1-4-8(6,7)5(2)3/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MORLSCQKZAPYFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40212786
Record name N,N-Dimethylethanesulphonamide
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Molecular Weight

137.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dimethylethanesulfonamide

CAS RN

6338-68-7
Record name N,N-Dimethylethanesulfonamide
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Record name N,N-Dimethylethanesulphonamide
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Record name 6338-68-7
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Record name N,N-Dimethylethanesulphonamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
K Nishioka, M Saito, M Ono, S Matsuda… - ACS Applied Energy …, 2022 - ACS Publications
The realization of secondary lithium–oxygen batteries (Li–O 2 batteries, LOBs) with large gravimetric energy density requires the development of an innovative electrolyte with high …
Number of citations: 7 pubs.acs.org
I Huzhva, E Shvets, M Kolosov - Kharkiv University Bulletin …, 2020 - periodicals.karazin.ua
Various vinylsulfones and vinylsulfonamides have a wide range of biological activities (mainly, inhibition of different types of enzymes) and are frequently used in synthetic organic …
Number of citations: 5 periodicals.karazin.ua
AV Dobrydnev… - European Journal of …, 2021 - Wiley Online Library
Herein, we have updated the progress and developments of the Carbanion‐mediated Sulfonate (or Sulfonamide) Intermolecular Coupling, and Intramolecular Cyclization, abbreviated …
D Elangovan, HBH Rahman, R Dhandapani… - Process …, 2022 - Elsevier
Indoor walls are constantly exposed to fungal aerosols, resulting in the highest indoor fungal pollutant. The antifungal activity of silver nanoparticles (AgNPs) synthesized using …
Number of citations: 11 www.sciencedirect.com
RA Smits, M Adami, EP Istyastono… - Journal of medicinal …, 2010 - ACS Publications
Hit optimization of the class of quinazoline containing histamine H 4 receptor (H 4 R) ligands resulted in a sulfonamide substituted analogue with high affinity for the H 4 R. This moiety …
Number of citations: 146 pubs.acs.org
H Zhang, Y Yao, J Deng, JL Zhang, Y Qiu, G Li… - … and Sustainable Energy …, 2022 - Elsevier
White-rot fungi have received widespread attention owing to their strong ability of lignocellulosic degradation. However, research on applying white-rot fungal to alter coal (lignin-like …
Number of citations: 5 www.sciencedirect.com
D Xia, H Zhang, X Su, Z Deng, Q Wang - Journal of Cleaner Production, 2020 - Elsevier
To investigate the adsorption and heat characteristics of coal‒microorganisms during the cogeneration of hydrogen (H 2 ) and methane (CH 4 ), fermentation experiments of biogas …
Number of citations: 14 www.sciencedirect.com
H Adnan, AH Al-Edhari - revistabionatura.com
Five species of Eryngium L.(Apiaceae) native to Iraq-Eryngium glomeratumLam, Eryngium creticum Lam, Eryngium thyrosoideum Boiss, Eryngium billardieri Lam., and L. Eryngium …
Number of citations: 2 www.revistabionatura.com
G Feng, CK Ku, J Zhao, Q Wang - Journal of the American …, 2022 - ACS Publications
Rapid and efficient access to structurally diverse β-fluoroalkylamines is in high demand, with their wide presence and great importance in medicinal chemistry and drug development. …
Number of citations: 11 pubs.acs.org
JT Liu, E Grignon, AM Battaglia, M Imran… - Chemistry of …, 2023 - ACS Publications
Organic electrode materials have emerged as promising solutions for numerous energy applications. However, their full utility is impeded by their limited stability and inherently poor …
Number of citations: 0 pubs.acs.org

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